molecular formula C8H19N<br>(CH3CH2CH2CH2)2NH<br>C8H19N B089481 Dibutylamine CAS No. 111-92-2

Dibutylamine

Cat. No. B089481
CAS RN: 111-92-2
M. Wt: 129.24 g/mol
InChI Key: JQVDAXLFBXTEQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBA has been synthesized through various methods, including the reaction of n-butyric acid with ammonia or amine derivatives. For instance, a study described the synthesis of dibutylacylamine, a derivative of DBA, using n-butyric acid as the primary material, highlighting its efficiency in extracting radio elements. This synthesis process involves typical amine synthesis techniques such as amide formation followed by reduction (Liu Zhi-rong, 2005).

Molecular Structure Analysis

The molecular structure of DBA and its derivatives has been characterized by various spectroscopic methods, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Studies have shown that DBA compounds can modulate electronic structures and exhibit significant nonlinear-optical (NLO) properties due to effective conjugation in their structures (Yuxiang Chen et al., 2016).

Chemical Reactions and Properties

DBA serves as an efficient catalyst for various chemical reactions, including the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous media, demonstrating its potential in organic synthesis due to reaction simplicity, minimal reaction time, and high yields (A. R. Bhat, A. H. Shalla, R. Dongre, 2016). Additionally, its role in the formation of organotin complexes highlights its versatility in facilitating chemical transformations and complex formation (Yin Han-dong et al., 2005).

Scientific Research Applications

  • Endocrine Disruption in Medication Coatings : DBA, as an endocrine disruptor, is used in some medication coatings, such as mesalamine for the treatment of inflammatory bowel disease (IBD). Studies have shown that high DBA exposure from these medications can alter thyroid function and pituitary-gonadal hormones in men, with effects largely reversible upon exposure removal (Nassan et al., 2019).

  • Semen Quality in Men with IBD : Exposure to high-DBA from mesalamine medications is associated with decreased semen parameters in men with IBD, particularly affecting sperm motility. This reduction is more pronounced and statistically significant even after the exposure ends for four months (Nassan et al., 2016).

  • Reactions with Aluminum and Gallium Halides : DBA reacts with aluminum tribromide and gallium trichloride in benzene solutions to form stable and highly polar molecular complexes, indicating potential applications in coordination chemistry (Mal’kov et al., 2002).

  • Inhibition of Nitrosation Reactions : DBA's interaction with butylated hydroxyanisole, a food additive, has been studied to understand its role in inhibiting the formation of N-nitrosodi-n-butylamine, a potentially harmful compound (Airoldi et al., 1987).

  • Detection in Food Products : A method for detecting DBA in ham at concentrations less than 1 ppm using gas chromatography has been developed, highlighting its relevance in food safety monitoring (Fiddler & Doerr, 1993).

  • Metabolism in Plants : The metabolism of a dibutylaminosulfenyl derivative of carbofuran, a pesticide, in cotton plants has been studied, with DBA identified as a major metabolite, indicating its significance in agricultural chemistry (Nishioka et al., 1981).

  • Adsorption in Aqueous Systems : DBA's interaction with bentonite clay and humic materials in dilute aqueous systems has been analyzed, showing its potential in environmental chemistry and water treatment applications (Sithole & Guy, 1985).

Safety And Hazards

Dibutylamine is flammable and toxic. It may cause burns of eyes, skin, and mucous membranes. Vapors may form explosive mixtures with air. Containers may explode when heated. Vapors may travel to the source of ignition and flash back . Acute inhalation exposure to dibutylamine can cause sore throat, cough, burning sensation, and shortness of breath .

Future Directions

The global market size of Dibutylamine is expected to grow from 2018 to 2028 . Its potential applications in organic synthesis are increasing rapidly due to its reaction simplicity, minimal reaction time, high yields of the desired products, and low-cost chemicals . It is also being used in the synthesis of new compounds, indicating its potential for future research and development .

properties

IUPAC Name

N-butylbutan-1-amine
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InChI

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3
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InChI Key

JQVDAXLFBXTEQA-UHFFFAOYSA-N
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Canonical SMILES

CCCCNCCCC
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Molecular Formula

C8H19N, Array
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Related CAS

6287-40-7 (hydrochloride), 71230-78-9 (phosphate[3:1])
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DSSTOX Substance ID

DTXSID7024952
Record name N-Butyl-1-butanamine
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Molecular Weight

129.24 g/mol
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Physical Description

Di-n-butylamine appears as a yellow-colored liquid with a amine-like odor. Denser than water. Very corrosive, may burn skin, eyes, and mucous membranes. Flash point 125 °F. Combustible. Produce toxic oxides of nitrogen when burned. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

318 to 320 °F at 760 mmHg (NTP, 1992), 159-160 °C, 159 °C
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Flash Point

125 °F (NTP, 1992), 57 °C, 57 °C (open cup), 51.6 °C (open cup), 47 °C
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Solubility

Soluble (NTP, 1992), Sol in alcohol, Very sol in ether and ethanol; sol in acetone, 3500 mg/l in water @ 25 °C, Solubility in water, g/100ml: 0.35 (slightly soluble)
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Density

0.759 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7601 @ 20 °C/4 °C, Density (at 20 °C): 0.76 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

4.46 (air= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0 mmHg (USCG, 1999), 2.59 [mmHg], 2.59 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.27
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Product Name

Dibutylamine

Color/Form

Liquid, Colorless

CAS RN

111-92-2
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Melting Point

-76 to -74 °F (NTP, 1992), -60 to -59 °C, -59 °C
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Synthesis routes and methods I

Procedure details

Dopamine (DA, Fluka Corporation); 5-hydroxyl tryptamine (5-HT, Sigma Corporation); 3,4-dihydroxyl phenylacetic acid (DOPAC, Sigma Corporation); 3,4-dihydroxyl benzylamine (DHBA, Sigma Corporation); di-n-butylamine (Shanghai Chemical Works), D-8 ion pair reagent (Tianjin Chemical Co., Ltd.), methanol (Guaranteed Reagent, Beijing Chemical Works), other reagents are domestically produced and analytically pure.
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Synthesis routes and methods II

Procedure details

4-chloro-3-di-n-butylsulfamoylbenzoic acid, melting point: 73°-75° C. (from methylcyclohexane)
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutylamine
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Dibutylamine
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Dibutylamine

Citations

For This Compound
8,940
Citations
J Suggitt, G Wright - Journal of the American Chemical Society, 1947 - ACS Publications
j>-Benzyloxy-a-methylbenzyl Alcohol To 113 g.(0.5 mole) of^-benzyloxyacetophenone, 1 dis-solved in 500 cc. of methanol, was added 2 g. of copper chromite catalyst. The reduction …
Number of citations: 4 pubs.acs.org
RMN Kalla, MR Kim, I Kim - Tetrahedron Letters, 2015 - Elsevier
… A straight-forward, efficient and green procedure for the synthesis of pyrans using dibutylamine organocatalysts under solvent-free conditions was described. In this study, dibutylamine …
Number of citations: 37 www.sciencedirect.com
A Arunchander, SG Peera, SK Panda, S Chellammal… - Carbon, 2017 - Elsevier
Abstract Development of an efficient, nonprecious, and durable oxygen reduction catalyst to replace high-cost Pt-based catalysts is one of the critical challenges in polymer electrolyte …
Number of citations: 37 www.sciencedirect.com
AR Bhat, AH Shalla, RS Dongre - Journal of Taibah University for Science, 2016 - Elsevier
Annulated pyrano[2,3-d]pyrimidine derivatives were synthesized via one-pot, three-component condensation reactions of various aromatic aldehydes, malononitrile and barbituric acid …
Number of citations: 41 www.sciencedirect.com
D Karlsson, M Spanne, M Dalene, G Skarping - Analyst, 1998 - pubs.rsc.org
An LC–MS method is presented for the determination of aliphatic isocyanate [hexamethylene diisocyanate] (HDI), isophorone diisocyanate (IPDI), biuret and isocyanurate] adducts of …
Number of citations: 80 pubs.rsc.org
D Karlsson - Analyst, 1998 - pubs.rsc.org
A method is presented for the determination of low molecular weight aliphatic isocyanates, methyl isocyanate (MIC), ethyl isocyanate (EIC), propyl isocyanate (PIC) and butyl isocyanate …
Number of citations: 59 pubs.rsc.org
M Spanne, H Tinnerberg, M Dalene, G Skarping - Analyst, 1996 - pubs.rsc.org
An LC–UV method using dibutylamine (DBA) as derivatization reagent for airborne monomeric and polymeric isocyanates is presented. Isocyanates were collected in impingers …
Number of citations: 75 pubs.rsc.org
S Villa, N Riesco, JA González, JC Cobos - Fluid phase equilibria, 2002 - Elsevier
… -hexanol, 1-heptanol and 1-octanol with dibutylamine are reported. They are calculated from densities … between unlike molecules are encountered in the methanol+dibutylamine system. …
Number of citations: 71 www.sciencedirect.com
JH Saunders, EE Hardy - Journal of the American Chemical …, 1953 - ACS Publications
… The reactions between the dimer and dibutylamine were performed in a dry 1-liter, 3-necked flask … A blank experiment showed that dibutylamine did not react appreciablywith the solvent …
Number of citations: 20 pubs.acs.org
DS Suslov, MV Bykov, GV Ratovskii… - Journal of Molecular …, 2017 - Elsevier
Cationic acetylacetonate bis(secondary amine) palladium (II) complexes were synthesized by nitrile substitution of [Pd(acac)(MeCN) 2 ][BF 4 ] with L (L = morpholine, diethylamine, …
Number of citations: 10 www.sciencedirect.com

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